molecular formula C10H10F3NO2 B1341690 2-(4-(Trifluoromethyl)phenoxy)propanamide CAS No. 931622-34-3

2-(4-(Trifluoromethyl)phenoxy)propanamide

Cat. No.: B1341690
CAS No.: 931622-34-3
M. Wt: 233.19 g/mol
InChI Key: HVQZMYUVZYEJOH-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenoxy)propanamide (CAS: 931622-34-3) is a propanamide derivative featuring a trifluoromethyl-substituted phenoxy group at the 4-position of the aromatic ring. This compound is classified as a biochemical reagent (Reagent Grade) and is utilized in research applications, with commercial availability in quantities ranging from 100 mg to 1 g . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery and molecular studies.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQZMYUVZYEJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589627
Record name 2-[4-(Trifluoromethyl)phenoxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931622-34-3
Record name 2-[4-(Trifluoromethyl)phenoxy]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenoxy)propanamide typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromopropanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product .

Industrial Production Methods

the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Trifluoromethyl)phenoxy)propanamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenoxy)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities References
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide 3-Fluoro, 4-methylsulfonylamino TRPV1 antagonist; synthesized via multiple coupling methods (EDC/HOBt)
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide 4-Cyanophenoxy, 2-hydroxy, 2-methyl Enhanced hydrogen bonding due to hydroxy group; stereospecific activity (R-configuration)
(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Acetamidophenoxy, 4-nitro Nitro group increases electron-withdrawing effects; potential for nitroreductase activation
3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Ferrocenylmethoxy Redox-active ferrocene moiety; applications in catalysis or anticancer research
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide Pyridinyl-dimethylamino Higher molecular weight (353.34 g/mol); predicted logP ~15.30 (acidic)
(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide 4-Fluorophenoxy, S-configuration Stereochemical specificity (PDB: 3B68); Tanimoto score 0.72 for ligand similarity

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 2-(4-(Trifluoromethyl)phenoxy)propanamide increases logP compared to analogs with polar substituents (e.g., hydroxy or nitro groups). For instance, the acetamidophenoxy analog () balances lipophilicity with hydrogen-bonding capacity .
  • Molecular Weight: Ranges from 266.65 g/mol (chloro-trifluoromethylphenyl analog, ) to 353.34 g/mol (pyridinyl-dimethylamino analog, ). The target compound (C10H8F3NO2) has a molecular weight of 231.17 g/mol, offering intermediate size for membrane permeability .
  • Synthetic Accessibility: Synthesis often involves phenoxy coupling (e.g., Mitsunobu reaction, EDC/HOBt-mediated amidation). TRPV1 antagonists () require multi-step routes with crown ethers or Pd-C catalysis, whereas the target compound is synthesized via simpler alkylation .

Biological Activity

Overview

2-(4-(Trifluoromethyl)phenoxy)propanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CF3C6H4OC(C(O)NH2)C\text{CF}_3-\text{C}_6\text{H}_4-\text{O}-\text{C}(\text{C}(\text{O})\text{NH}_2)-\text{C}

Antimicrobial Activity

Recent studies have shown that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related study demonstrated that compounds featuring the trifluoromethyl moiety showed effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 12.9 µM .

Table 1: Antimicrobial Efficacy of Trifluoromethyl Compounds

CompoundTarget OrganismMIC (µM)Activity Type
2-(4-CF3-phenoxy)propanamideS. aureus25.9Bactericidal
2-(4-CF3-phenoxy)propanamideMRSA12.9Bactericidal
Other CF3 CompoundsE. faecalis (VRE)No activity-

Anti-Inflammatory Potential

The anti-inflammatory effects of this compound have also been investigated. In vitro studies indicated that certain derivatives could modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substitutions on the phenyl ring were found to enhance or inhibit NF-κB activity, suggesting a potential for therapeutic applications in inflammatory diseases .

Table 2: Anti-Inflammatory Activity of Related Compounds

CompoundNF-κB Activity Change (%)IC50 (µM)
2-(4-CF3-phenoxy)propanamide+10%>20
Other CF3 Derivatives-9%<10

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Cell Membrane Permeability : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy.

Case Studies

A series of case studies have explored the pharmacological profiles of compounds similar to this compound:

  • Study A : Investigated the antimicrobial properties against various bacterial strains, confirming its bactericidal activity against MRSA.
  • Study B : Assessed the anti-inflammatory effects through NF-κB modulation, revealing significant changes in cellular responses based on structural modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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